molecular formula C13H20F3NO5S B14005398 tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14005398
M. Wt: 359.36 g/mol
InChI Key: XTHHNORSBROLQZ-UHFFFAOYSA-N
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Description

tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a pyridine ring substituted with tert-butyl, dimethyl, and trifluoromethylsulfonyloxy groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of tert-butyl, dimethyl, and trifluoromethylsulfonyloxy groups through various reactions such as alkylation, sulfonylation, and methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it suitable for various organic transformations.

Biology

In biological research, it may serve as a probe or reagent for studying biochemical pathways and interactions.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H20F3NO5S

Molecular Weight

359.36 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-4-(trifluoromethylsulfonyloxy)-2,5-dihydropyridine-1-carboxylate

InChI

InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-7-6-9(8-12(17,4)5)22-23(19,20)13(14,15)16/h6H,7-8H2,1-5H3

InChI Key

XTHHNORSBROLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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